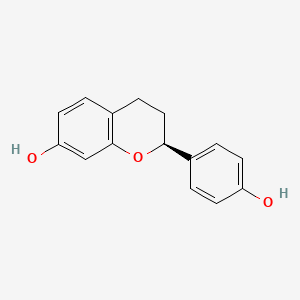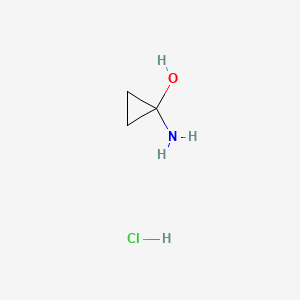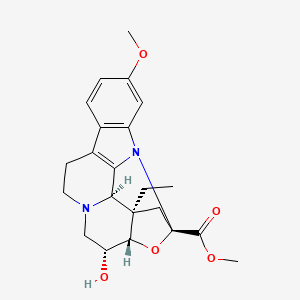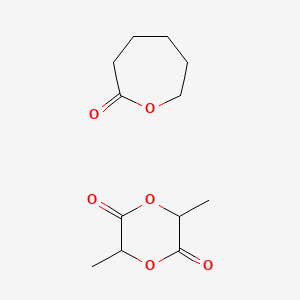
7,4'-Dihydroxyflavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,4'-Dihydroxyflavan is a hydroxyflavonoid.
Scientific Research Applications
Neurogenesis and Antidepressant Effects
7,8-Dihydroxyflavone, a small molecular tropomyosin-receptor-kinase B (TrkB) agonist, structurally related to 7,4'-Dihydroxyflavan, has been found to promote neurogenesis and exhibit potent antidepressant effects. Synthetic derivatives of this compound have shown higher TrkB agonistic activity and enhanced antiapoptotic activity, leading to strong neurogenesis and significant antidepressant effects in animals (Liu et al., 2010).
Synthesis and Chemical Properties
The total synthesis of compounds including (±)-7,4′-Dihydroxyflavan has been achieved. This synthesis is crucial for understanding the chemical properties and potential applications of such flavans (Xue et al., 2003).
Cytotoxicity and Cancer Research
Compounds including 7,4'-Dihydroxyflavan isolated from the rhizomes of Zephyranthes ajax Hort. have been studied for their cytotoxicity. These compounds showed potent cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer research (Nguyen et al., 2020).
Antimalarial and Cytotoxicity Activities
New flavans with structural similarities to 7,4'-Dihydroxyflavan have been isolated from Helixanthera parasitica. These compounds exhibited significant antimalarial activity and cytotoxicity against various cancer cell lines, suggesting their potential therapeutic applications (Rajachan et al., 2020).
Metabolism by Human Intestinal Bacteria
The metabolism of flavones, including compounds related to 7,4'-Dihydroxyflavan, by human intestinal bacteria, has been studied. This research provides insights into how flavonoids are processed in the human body and their potential impacts on health (Kim et al., 2014).
Molecular Interactions in Neuroprotective Roles
The molecular interactions of 7,8-Dihydroxyflavone, a compound related to 7,4'-Dihydroxyflavan, with TrkB and VEGFR2 proteins have been explored. This study enhances understanding of the neuroprotective roles of flavonoids and their potential therapeutic applications (Chitranshi et al., 2015).
properties
CAS RN |
82925-54-0 |
|---|---|
Product Name |
7,4'-Dihydroxyflavan |
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-3,5-7,9,14,16-17H,4,8H2/t14-/m0/s1 |
InChI Key |
YXMLGIGHGPSEKA-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)O[C@@H]1C3=CC=C(C=C3)O |
SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O |
Other CAS RN |
82925-54-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Hydroxybenzoic acid;sulfane;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol](/img/structure/B1204921.png)





